Cas no 2102411-83-4 (8-(Trifluoromethyl)quinoline-6-carboxylic acid)

8-(Trifluoromethyl)quinoline-6-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 8-(trifluoromethyl)quinoline-6-carboxylic acid
- CJD41183
- K10247
- 8-(TRIFLUOROMETHYL)QUINOLINE-6-CARBOXYLICACID
- MFCD31543786
- AS-43991
- SCHEMBL21818954
- DB-141187
- EN300-1451455
- CCXWCDUDVJAFKP-UHFFFAOYSA-N
- 8-(Trifluoromethyl)-6-quinolinecarboxylic acid
- AKOS037644027
- 2102411-83-4
- 8-(Trifluoromethyl)quinoline-6-carboxylic acid
-
- MDL: MFCD31543786
- インチ: 1S/C11H6F3NO2/c12-11(13,14)8-5-7(10(16)17)4-6-2-1-3-15-9(6)8/h1-5H,(H,16,17)
- InChIKey: CCXWCDUDVJAFKP-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CC(C(=O)O)=CC2=CC=CN=C12)(F)F
計算された属性
- せいみつぶんしりょう: 241.03506292g/mol
- どういたいしつりょう: 241.03506292g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 306
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 50.2
8-(Trifluoromethyl)quinoline-6-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2511-5G |
8-(trifluoromethyl)quinoline-6-carboxylic acid |
2102411-83-4 | 95% | 5g |
¥ 14,968.00 | 2023-03-15 | |
eNovation Chemicals LLC | Y1105056-100mg |
8-(trifluoromethyl)quinoline-6-carboxylic acid |
2102411-83-4 | 95% | 100mg |
$1500 | 2024-07-23 | |
Enamine | EN300-1451455-100mg |
8-(trifluoromethyl)quinoline-6-carboxylic acid |
2102411-83-4 | 100mg |
$1106.0 | 2023-09-29 | ||
Enamine | EN300-1451455-10000mg |
8-(trifluoromethyl)quinoline-6-carboxylic acid |
2102411-83-4 | 10000mg |
$5405.0 | 2023-09-29 | ||
Aaron | AR01JXDD-250mg |
8-(Trifluoromethyl)quinoline-6-carboxylic acid |
2102411-83-4 | 98% | 250mg |
$287.00 | 2025-02-11 | |
Ambeed | A822406-1g |
8-(Trifluoromethyl)quinoline-6-carboxylic acid |
2102411-83-4 | 98% | 1g |
$746.0 | 2025-02-25 | |
eNovation Chemicals LLC | Y1251009-250mg |
8-(TRIFLUOROMETHYL)QUINOLINE-6-CARBOXYLIC ACID |
2102411-83-4 | 98% | 250mg |
$290 | 2025-02-26 | |
eNovation Chemicals LLC | Y1251009-250mg |
8-(TRIFLUOROMETHYL)QUINOLINE-6-CARBOXYLIC ACID |
2102411-83-4 | 98% | 250mg |
$290 | 2025-02-27 | |
abcr | AB542690-250 mg |
8-(Trifluoromethyl)quinoline-6-carboxylic acid; . |
2102411-83-4 | 250MG |
€634.90 | 2022-07-28 | ||
eNovation Chemicals LLC | Y1251009-250mg |
8-(TRIFLUOROMETHYL)QUINOLINE-6-CARBOXYLIC ACID |
2102411-83-4 | 98% | 250mg |
$290 | 2024-06-05 |
8-(Trifluoromethyl)quinoline-6-carboxylic acid 関連文献
-
Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
-
Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
5. Book reviews
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
8. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
8-(Trifluoromethyl)quinoline-6-carboxylic acidに関する追加情報
8-(Trifluoromethyl)quinoline-6-carboxylic acid: A Comprehensive Overview
The compound 8-(Trifluoromethyl)quinoline-6-carboxylic acid, identified by the CAS number 2102411-83-4, has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique structural properties and potential applications. This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds that have been extensively studied for their diverse biological activities. The presence of a trifluoromethyl group at the 8-position and a carboxylic acid group at the 6-position introduces distinctive electronic and steric effects, making this compound a promising candidate for various research and development endeavors.
Recent studies have highlighted the potential of 8-(Trifluoromethyl)quinoline-6-carboxylic acid in drug discovery, particularly in the development of novel therapeutic agents. The quinoline core is known for its ability to interact with various biological targets, such as enzymes, receptors, and ion channels. The trifluoromethyl group enhances the compound's lipophilicity and stability, which are critical properties for drug candidates. Additionally, the carboxylic acid group provides opportunities for further functionalization, enabling researchers to explore a wide range of chemical modifications to optimize bioavailability and efficacy.
One of the most intriguing aspects of 8-(Trifluoromethyl)quinoline-6-carboxylic acid is its role in medicinal chemistry. Researchers have investigated its potential as an anti-inflammatory agent, an antimicrobial compound, and a modulator of cellular signaling pathways. For instance, studies have demonstrated that this compound exhibits potent inhibitory activity against certain enzymes involved in inflammatory processes, making it a potential candidate for treating conditions such as arthritis and inflammatory bowel disease.
The synthesis of 8-(Trifluoromethyl)quinoline-6-carboxylic acid has also been a topic of interest in organic chemistry. Traditional methods involve multi-step reactions with various coupling agents and protecting groups. However, recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly syntheses. These developments not only enhance the scalability of production but also align with current trends toward sustainable chemical practices.
In terms of biological activity, 8-(Trifluoromethyl)quinoline-6-carboxylic acid has shown promising results in preclinical studies. For example, research has revealed its ability to inhibit key enzymes associated with neurodegenerative diseases, such as acetylcholinesterase (AChE). This suggests that the compound could be explored further as a potential therapeutic agent for Alzheimer's disease and related conditions.
The pharmacokinetic properties of 8-(Trifluoromethyl)quinoline-6-carboxylic acid are another area of active investigation. Understanding its absorption, distribution, metabolism, and excretion (ADME) profiles is crucial for determining its suitability as a drug candidate. Preliminary studies indicate that the compound exhibits moderate solubility in aqueous solutions and demonstrates reasonable stability under physiological conditions.
Moreover, the safety profile of 8-(Trifluoromethyl)quinoline-6-carboxylic acid has been assessed in acute toxicity studies. Results suggest that it has a favorable safety margin when administered at therapeutic doses. However, further long-term toxicity studies are required to fully evaluate its safety for human use.
In conclusion, 8-(Trifluoromethyl)quinoline-6-carboxylic acid represents a valuable addition to the arsenal of compounds being explored for their therapeutic potential. Its unique structure, coupled with advancements in synthetic methodologies and biological research, positions it as a promising lead compound for future drug development efforts. As research continues to unfold, this compound may pave the way for innovative treatments across various therapeutic areas.
2102411-83-4 (8-(Trifluoromethyl)quinoline-6-carboxylic acid) 関連製品
- 641613-83-4(Quinoline, 4-butyl-3-fluoro-)
- 1341163-95-8(2-Chloro-4-ethoxy-6-(piperazin-1-yl)-1,3,5-triazine)
- 171605-91-7(Xiaochongliulin)
- 1849596-76-4(1-Amino-4-methoxyheptan-3-ol)
- 1448067-03-5(1-{3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl}-3-(phenylsulfanyl)propan-1-one)
- 2228928-25-2(2-{5-(methoxymethyl)furan-2-yloxy}ethan-1-amine)
- 7125-83-9(1,2,2-Trichloro-3,3,3-trifluoropropane)
- 182249-69-0(3,4-seco-Olean-12-en-4-ol-3,28-dioic acid)
- 13599-84-3(6-Hydroxybenzothiazole)
- 350997-61-4((1H-Pyrrol-2-yl)acetic acid hydrazide)
